molecular formula C7H9NO5S B12688510 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid CAS No. 37678-73-2

1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid

Cat. No.: B12688510
CAS No.: 37678-73-2
M. Wt: 219.22 g/mol
InChI Key: OKSSKFOHEZJYPQ-UHFFFAOYSA-N
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Description

1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxyl, methyl, and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of sulfonic acid groups through sulfonation reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various sulfonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and sulfonating agents like sulfur trioxide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce sulfonate esters.

Scientific Research Applications

1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinecarboxylic acid
  • 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinephosphonic acid

Uniqueness

1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it valuable for various applications.

Properties

CAS No.

37678-73-2

Molecular Formula

C7H9NO5S

Molecular Weight

219.22 g/mol

IUPAC Name

2-hydroxy-1,4-dimethyl-6-oxopyridine-3-sulfonic acid

InChI

InChI=1S/C7H9NO5S/c1-4-3-5(9)8(2)7(10)6(4)14(11,12)13/h3,10H,1-2H3,(H,11,12,13)

InChI Key

OKSSKFOHEZJYPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1S(=O)(=O)O)O)C

Origin of Product

United States

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